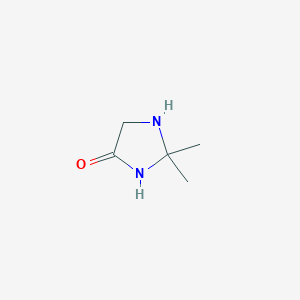

2,2-Dimethylimidazolidin-4-one

Description

Overview of Imidazolidinone Ring Systems in Chemical Research

Imidazolidinones are a class of five-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in chemical research. ajrconline.orgijcrt.org This structural motif is a key component in a wide array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. ajrconline.orgacs.org The versatility of the imidazolidinone scaffold allows for substitutions at various positions, leading to a diverse range of derivatives with distinct chemical and physical properties. semanticscholar.org

In medicinal chemistry, imidazolidinone derivatives have been investigated for a broad spectrum of biological activities. ajrconline.orgresearchgate.net The core structure is also a valuable building block in organic synthesis, serving as a precursor for more complex molecules like diamines and guanidines. nih.gov The development of novel synthetic methods to access these heterocycles, such as transition metal-catalyzed reactions, continues to be an active area of research. nih.govorganic-chemistry.orgmdpi.com

Historical Context of 2,2-Dimethylimidazolidin-4-one Research

The synthesis of imidazolidin-4-ones is often achieved through the condensation of α-amino amides with aldehydes or ketones. acs.org A straightforward method for preparing derivatives involves the reaction of amino acid amides with carbonyl compounds in refluxing methanol. researchgate.net Specifically, the reaction of picolinamides with ketones has been shown to produce heterocyclic salts containing an imidazolidin-4-one (B167674) ring. mdpi.com

Research has also explored the formation of the imidazolidin-4-one ring through cyclization reactions. For instance, the reaction of 2(S)-amino-3-methyl-1-oxobutanehydrazine with 4-nitrobenzaldehyde (B150856) resulted in the formation of a chiral five-membered imidazolidin-4-one ring. researchgate.net

Significance of the this compound Moiety in Heterocyclic Chemistry

The imidazolidin-4-one moiety is a significant structural motif in both organic and medicinal chemistry. acs.orgacs.org Its presence can influence the stability and activity of peptides. acs.org Furthermore, imidazolidin-4-ones have been utilized as chiral organocatalysts, ligands, and synthetic intermediates. acs.org

The general class of imidazolidinones has been explored for a variety of therapeutic applications due to their ability to interact with biological targets. ontosight.ai The specific properties and applications of this compound itself would be dependent on its unique structure and how it interacts with biological systems. ontosight.ai The imidazolidinone core is recognized for its role in compounds with a range of biological effects, indicating the importance of this structural class in drug discovery and development. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-5(2)6-3-4(8)7-5/h6H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMANGYSBJSTGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NCC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dimethylimidazolidin 4 One and Its Derivatives

Regioselective Synthesis Approaches

Regioselectivity is a critical aspect in the synthesis of substituted imidazolidin-4-ones, ensuring the correct placement of functional groups on the heterocyclic ring. Cyclocondensation reactions are a primary tool for achieving this control.

The reaction between α-amino hydroxamic acids and carbonyl compounds such as aldehydes and ketones serves as a method for synthesizing 3-hydroxyimidazolidin-4-ones. clockss.org The condensation of glycine hydroxamic acid with acetone, for example, regioselectively yields 3-hydroxy-2,2-dimethylimidazolidin-4-one. rsc.org This reaction demonstrates high regioselectivity, with the cyclization preferentially forming the imidazolidin-4-one (B167674) ring structure over other potential isomers. rsc.orgsci-hub.se The process involves the formation of an intermediate that cyclizes to the final product. While the reaction with aldehydes is also reported, the use of a symmetric ketone like acetone leads specifically to the 2,2-dimethyl substituted derivative. sci-hub.se

Generalizing the approach, various L-α-aminohydroxamic acids can undergo cyclocondensation with acetone. sci-hub.se This method provides a route to a range of 2,2-dimethyl-3-hydroxyimidazolidin-4-one derivatives substituted at the 5-position, depending on the side chain of the starting α-amino acid. The reaction's utility lies in its ability to create chiral cyclic hydroxamic acids from readily available amino acid precursors. sci-hub.se However, the reaction can sometimes face challenges, such as competitive O-alkylation of the hydroxamic acid, which could lead to the formation of by-products like 1,2,5-oxadiazinan-3-ones. sci-hub.se

The specific synthesis of 3-hydroxy-2,2-dimethylimidazolidin-4-one is a well-documented example of regioselective cyclocondensation. The reaction involves the direct condensation of glycine hydroxamic acid with acetone. rsc.org This process leads exclusively to the desired product, an achiral cyclic hydroxamic acid. rsc.org An interesting characteristic of this compound is its ability to crystallize from an acetone solution as chiral crystals. rsc.org The synthesis is straightforward and provides a clear pathway to this specific derivative.

Table 1: Synthesis of 3-Hydroxy-2,2-dimethylimidazolidin-4-one

| Reactant 1 | Reactant 2 | Product | Key Finding |

|---|

Synthesis from Amino Acids and Amides

Another major class of synthetic routes involves the use of amino acids and their corresponding amides as foundational building blocks. These methods often rely on the reaction of an amino group and an amide with a suitable carbonyl compound to form the imidazolidin-4-one ring.

One of the foundational synthetic routes to imidazolidin-4-one derivatives involves the reaction between an aminoacetamide and a ketone. clockss.org A historical synthesis reported by Davis et al. in 1951 demonstrated that aminoacetamide and acetone could be combined to form a Schiff base, which then exists in equilibrium with an imino-oxazolidine intermediate. clockss.org This intermediate subsequently rearranges to yield the more stable 2,2-dimethylimidazolidin-4-one product. clockss.org While the specific derivatization from L-phenylalanylaminoethanol and acetone is not detailed in the available research, the underlying principle of reacting an amino-amide equivalent with acetone to form the imidazolidin-4-one ring is a well-established chemical transformation.

The synthesis of substituted imidazolidin-4-ones can be effectively achieved through the condensation of an α-amino amide with an aldehyde. A relevant example is the synthesis of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one, which provides a model for the formation of 2-tert-butyl-5,5-dimethylimidazolidin-4-one. princeton.edu In this type of synthesis, the α-amino amide (in this case, a derivative of 2-aminoisobutyramide) reacts with pivalaldehyde. The reaction typically proceeds in the presence of a dehydrating agent like magnesium sulfate to facilitate the formation of an intermediate imine. princeton.edu This imine then undergoes an acid-catalyzed intramolecular cyclization to form the imidazolidin-4-one ring. The process often results in a mixture of diastereomers, which can be equilibrated by heating to favor the more thermodynamically stable isomer. princeton.edu

Table 2: General Steps for Synthesis of Substituted Imidazolidin-4-ones from α-Amino Amides

| Step | Description | Reactants | Key Conditions |

|---|---|---|---|

| 1 | Imine Formation | α-Amino amide, Aldehyde (e.g., Pivalaldehyde) | Dehydrating agent (e.g., MgSO4), ambient temperature. princeton.edu |

| 2 | Cyclization/Equilibration | Imine intermediate | Acid catalyst, heating to promote cyclization and equilibration to the thermodynamic product. princeton.edu |

Preparation of (S)-5-benzyl-2,2-dimethylimidazolidin-4-one from (S)-2-Amino-3-phenylpropanamide

The synthesis of imidazolidin-4-one derivatives often involves the condensation of an aminoacetamide with a ketone or aldehyde. In the case of (S)-5-benzyl-2,2-dimethylimidazolidin-4-one, the reaction proceeds from (S)-2-Amino-3-phenylpropanamide (also known as L-phenylalaninamide) and acetone.

The general mechanism for this type of reaction involves the initial formation of a Schiff base between the primary amine of the aminoacetamide and the carbonyl group of the ketone. clockss.org This intermediate exists in equilibrium with a corresponding imino-oxazolidine. clockss.org A subsequent intramolecular rearrangement occurs, leading to the formation of the more thermodynamically stable five-membered imidazolidin-4-one ring. clockss.org The use of (S)-2-Amino-3-phenylpropanamide as the starting material introduces a chiral center at the C5 position of the resulting heterocyclic ring, yielding the (S)-5-benzyl substituted product. The two methyl groups at the C2 position originate from the acetone molecule.

Reaction Scheme: (S)-2-Amino-3-phenylpropanamide + Acetone → (S)-5-benzyl-2,2-dimethylimidazolidin-4-one

Synthesis of Substituted this compound Systems

The this compound core serves as a versatile template for further functionalization, allowing for the introduction of various substituents to modify its chemical and physical properties.

N-Alkylation and Acylation Strategies

The nitrogen atoms within the imidazolidin-4-one ring can be readily functionalized through alkylation and acylation reactions. These modifications are crucial for building molecular diversity and for synthesizing targeted compounds.

N-Alkylation: This process involves the introduction of an alkyl group onto one or both of the nitrogen atoms. The reactivity of the thiol tautomer of related thioxoimidazolidinone precursors towards alkylation has been noted to lead to bicyclic imidazothiazolones. rsc.org For imidazolidin-4-ones, N-alkylation can be achieved using various alkylating agents.

N-Acylation: Acylation introduces an acyl group to the nitrogen atoms. The nature of the acyl chloride reagents can affect whether mono- or di-acylated products are formed. nih.gov In some cases, the reaction of an imidazolidine-2-thione with acyl chlorides in the presence of N,N-dimethylacetamide (DMA) leads to the formation of mono-acylated compounds. nih.gov An efficient method for the N-acylation of related imidazolidin-2-ones utilizes α,β-unsaturated acid chlorides with DABCO as the base. scispace.com

| Modification | Reagents | Key Features |

| N-Alkylation | Alkyl halides, Dialkyl carbonates | Can lead to mono- or di-alkylated products. |

| N-Acylation | Acyl chlorides, Acid anhydrides | Reactivity can be controlled to achieve selective acylation. |

Incorporation into Complex Molecular Architectures

The imidazolidin-4-one scaffold is a valuable building block for constructing more complex molecules, including libraries of compounds for drug discovery. Solid-phase synthesis has been employed to create 1,2,5-trisubstituted imidazolidin-4-ones. semanticscholar.org This methodology involves the reductive amination of a resin-bound aminoacetamide, followed by cyclization with an aldehyde. semanticscholar.org Although this approach can produce diastereomeric products and may require harsh cleavage conditions like hydrofluoric acid, it allows for the generation of extensive series of analogues. semanticscholar.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in the efficient synthesis of the imidazolidin-4-one ring system, particularly in the key cyclization step.

Acid Catalysis in Cyclization Reactions

Acid catalysis is frequently employed to promote the condensation reaction between an aminoacetamide and a carbonyl compound. The general synthesis of this compound from aminoacetamide and acetone relies on the formation of a Schiff base, which then undergoes a rearrangement to the more stable imidazolidin-4-one product. clockss.org

Researchers have reported that various 2-aminoacetamide analogues will cyclize with carbonyl compounds to form imidazolidin-4-ones by refluxing in methanol with a p-toluenesulfonic acid catalyst. clockss.org The acid catalyst facilitates the dehydration step in the formation of the initial Schiff base, thereby driving the reaction towards the cyclized product. This method has been shown to be effective for both aryl and alkyl derivatives on the acetamide and carbonyl reagents. clockss.org

| Catalyst Type | Example | Role in Reaction |

| Acid Catalyst | p-Toluenesulfonic acid | Promotes the formation of the Schiff base intermediate and facilitates intramolecular cyclization. |

Structural Characterization and Stereochemical Analysis of 2,2 Dimethylimidazolidin 4 One Systems

Spectroscopic Analysis of 2,2-Dimethylimidazolidin-4-one and its Derivatives

Spectroscopic methods are indispensable tools for the detailed structural analysis of this compound systems, offering insights into atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural assignment of this compound and its derivatives. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides detailed information about the chemical environment of each atom. ajchem-a.comresearchcommons.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound derivatives typically exhibits characteristic signals for the protons of the heterocyclic ring and its substituents. The gem-dimethyl protons at the C2 position usually appear as a sharp singlet. The chemical shifts of the methylene (B1212753) protons at the C5 position and the amine protons are influenced by the nature of the substituents on the nitrogen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information on the carbon framework of the molecule. Key resonances include the carbonyl carbon (C4), which is typically observed in the downfield region, and the quaternary carbon (C2) bearing the two methyl groups. The chemical shifts of the C5 methylene carbon and the methyl carbons are also characteristic. The introduction of various substituents on the imidazolidinone ring leads to predictable changes in the chemical shifts of the adjacent carbon atoms, aiding in detailed structural elucidation. ajchem-a.comnih.gov

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| C=O (C4) | 170 - 180 |

| C(CH₃)₂ (C2) | 60 - 75 |

| CH₂ (C5) | 40 - 55 |

| CH₃ | 20 - 30 |

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen atoms within the imidazolidin-4-one (B167674) ring. The chemical shifts of the N1 and N3 atoms are sensitive to substitution and hybridization. In cyclic amides, the ¹⁵N chemical shifts can be influenced by factors such as ring strain and the nature of the substituents on the nitrogen and carbonyl carbon. researchgate.netrsc.org Generally, the nitrogen atoms in such heterocyclic systems resonate in a broad range, and their specific chemical shifts can help in distinguishing between different isomers and derivatives.

X-ray Diffraction Analysis for Crystal Structure Determination

A notable example is the crystal structure of 3-hydroxy-2,2-dimethylimidazolidin-4-one. This achiral molecule was found to crystallize in the chiral space group P2₁2₁2₁, forming chiral crystals composed of enantiomeric conformations. clockss.org This demonstrates that even achiral derivatives of this compound can exhibit chirality in their crystalline form, highlighting the importance of solid-state structural analysis. The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, which dictate the supramolecular architecture.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the characteristic functional groups present in this compound and its derivatives. The IR spectrum provides a unique fingerprint of the molecule based on its vibrational modes.

Key vibrational frequencies observed in the IR spectra of imidazolidin-4-ones include:

N-H Stretching: A broad absorption band is typically observed in the region of 3100-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond. The position and shape of this band can be influenced by hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are found in the 2850-3000 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group (C=O) is a prominent feature in the spectrum, typically appearing in the range of 1670-1730 cm⁻¹. The exact frequency can vary depending on the substituents and the extent of hydrogen bonding. ajchem-a.comresearchgate.net

C-N Stretching: The stretching vibrations of the C-N bonds within the ring usually appear in the fingerprint region, between 1100 and 1300 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (amide) | Stretching | 1670 - 1730 |

| C-N | Stretching | 1100 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through the analysis of their fragmentation patterns.

Upon ionization, the molecular ion (M⁺) is formed, and its mass-to-charge ratio (m/z) provides the molecular weight of the compound. The fragmentation of the molecular ion is often predictable and provides valuable structural information. For N-methylimidazolidin-4-one derivatives, protonation enables distinct ring cleavage pathways leading to the formation of iminium ions. The fragmentation pattern is largely consistent and can be used to characterize the core imidazolidin-4-one structure. ajchem-a.com

Common fragmentation pathways for imidazolidin-4-one systems may involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atoms or the carbonyl group.

Loss of small neutral molecules: Elimination of molecules such as CO, NH₃, or fragments from the substituents.

Ring cleavage: Fragmentation of the imidazolidinone ring itself.

The analysis of these fragmentation patterns allows for the confirmation of the molecular structure and the identification of unknown derivatives.

Conformational Analysis and Stereochemistry

The stereochemical properties and conformational flexibility of the this compound ring system are critical aspects of its chemistry, particularly when chiral centers are present.

Investigation of Chiral Centers and Enantiomeric Forms

The this compound scaffold itself is achiral due to the presence of a plane of symmetry. However, the introduction of substituents at the N1, N3, or C5 positions can lead to the formation of one or more chiral centers, resulting in the existence of enantiomers and diastereomers.

For instance, substitution at the C5 position with two different groups renders this carbon a stereocenter. Similarly, if the substituents on the nitrogen atoms are different and create a chiral environment, the molecule as a whole can become chiral. The synthesis and separation of these enantiomeric forms are of significant interest, particularly for applications in asymmetric synthesis and medicinal chemistry.

Chiral derivatives of imidazolidin-4-ones have been successfully employed as chiral ligands in enantioselective catalysis. The stereochemical outcome of the catalyzed reactions is often dictated by the specific configuration of the chiral centers within the imidazolidinone ligand. The ability to form stable enantiomers makes these compounds valuable building blocks in the synthesis of optically active molecules.

Diastereomeric Ratio Determination

The introduction of a chiral center in derivatives of this compound, often at the C5 position, leads to the formation of diastereomers. The determination of the ratio of these diastereomers is fundamental in stereoselective synthesis. Various analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) being the most prominent.

In the synthesis of substituted imidazolidin-4-ones, the condensation of an amino acid derivative with a ketone or aldehyde can result in a mixture of diastereomers. For instance, in the synthesis of (S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, a derivative of the parent compound, the reaction of the precursor amide with trimethylacetaldehyde (B18807) yields a mixture of two diastereomers. metu.edu.tr While in some cases diastereomers can be separated based on differences in physical properties like solubility, quantitative determination of the diastereomeric ratio often relies on spectroscopic or chromatographic methods. metu.edu.tr

NMR spectroscopy is a powerful tool for determining diastereomeric ratios. The diastereomers will have distinct chemical shifts for certain protons or carbons, allowing for their differentiation and quantification by integrating the respective signals in the spectrum. For example, in the case of 1,2,5-trisubstituted imidazolidin-4-ones, the formation of diastereomeric products is noted, and NMR would be a primary method for assessing the ratio of the products formed. clockss.org

Chiral HPLC is another widely used method for separating and quantifying diastereomers. By employing a chiral stationary phase, the diastereomers exhibit different retention times, allowing for their baseline separation and the determination of their relative abundance by comparing the peak areas in the chromatogram.

Interactive Data Table: Methods for Diastereomeric Ratio Determination

| Method | Principle | Application Example |

| NMR Spectroscopy | Diastereomers exhibit different chemical shifts for corresponding nuclei. The ratio is determined by integrating the signals. | Analysis of the reaction mixture in the synthesis of 5-substituted 2,2-dimethylimidazolidin-4-ones to quantify the cis and trans isomers. |

| Chiral HPLC | Diastereomers have different affinities for a chiral stationary phase, leading to different retention times. The ratio is determined from the peak areas. | Separation and quantification of diastereomeric imidazolidinone derivatives to assess the enantioselectivity of a reaction. |

| Solubility Differences | Diastereomers can have different solubilities in a particular solvent, allowing for their physical separation. | Separation of diastereomers of (2S,5S)-2-tert-Butyl-5-benzyl-3-methylimidazolidin-4-one. metu.edu.tr |

Hydrogen Bonding Networks in Crystal Structures

In the crystal structure of a related compound, 1-(4-methoxyphenyl)imidazolidine-2,4-dione, intermolecular N—H···O hydrogen bonding between centrosymmetrically related molecules leads to the formation of dimeric aggregates. nih.gov These dimers are further connected into a three-dimensional network through C—H···O and π–π interactions. nih.gov This illustrates a common hydrogen bonding motif in such heterocyclic systems.

The specific geometry of these hydrogen bonds, including the donor-acceptor distances and the bond angles, are critical in defining the stability and properties of the crystalline material. X-ray crystallography is the definitive technique for elucidating these structural details. For instance, in the crystal structure of 2-S-Methyl-5,5-dimethylimidazolin-4-one, a closely related tautomer, the specific hydrogen bonding interactions would be determined from the crystallographic data. researchgate.net

The presence of different functional groups on the imidazolidin-4-one ring can introduce additional hydrogen bonding possibilities, leading to more complex and varied supramolecular assemblies. The analysis of these networks provides valuable insights into crystal engineering and the design of materials with specific solid-state properties.

Interactive Data Table: Typical Hydrogen Bond Parameters in Imidazolidinone-related Crystal Structures

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Type of Interaction |

| N-H | O=C | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 | Intermolecular |

| C-H | O=C | ~0.95-1.00 | ~2.3-2.6 | ~3.2-3.5 | ~130-160 | Intermolecular |

| N-H | N | ~0.86 | ~2.1-2.4 | ~2.9-3.2 | ~140-160 | Intermolecular |

Note: The values in this table are representative and can vary depending on the specific substituents and crystal packing environment.

Reactivity and Reaction Mechanisms Involving 2,2 Dimethylimidazolidin 4 One

Ring Cyclization and Hydrolysis Studies

The stability and transformation of the imidazolidinone ring are fundamental to its chemical applications. Studies on related structures, such as iminohydantoins, provide insight into these processes. The hydrolysis of 4-imino-imidazolidin-2-ones, for instance, generates the same tetrahedral intermediate that is formed during the cyclization of hydantoic acid amides to produce hydantoins. rsc.orgresearchgate.net This connection allows the study of imine hydrolysis to elucidate the rate-determining steps in the corresponding cyclization reactions. rsc.orgresearchgate.net By comparing the rates of imine hydrolysis with the cyclization rates of corresponding hydantoic acid amides, it has been demonstrated that the formation of the tetrahedral intermediate is the rate-determining step in the cyclization process. rsc.org

Research into the reactivity of 4-iminoimidazolidin-2-one derivatives has uncovered a notable chemoselective autoxidation reaction. Specifically, 4-imino-1,5-dimethyl-3-(4-nitrophenyl)imidazolidin-2-one undergoes autoxidation to its 5-hydroxy derivative when in solutions such as DMSO-d6, acetonitrile-d3, or refluxing ethanol. arkat-usa.orgepfl.chresearchgate.net This reaction is highly dependent on the substitution pattern at the C5 position of the imidazolidinone ring.

The presence of a single methyl group at the C5 position is crucial for this reactivity, as it enhances the population of the enamine tautomer, which is susceptible to oxidation by molecular oxygen. arkat-usa.orgresearchgate.net In contrast, the 5,5-dimethyl substituted imine, which is structurally more analogous to 2,2-dimethylimidazolidin-4-one, was found to be stable against autoxidation under the same conditions. arkat-usa.orgepfl.chresearchgate.net This stability is attributed to the gem-dimethyl group at C5, which prevents the formation of an enamine tautomer. The 5-unsubstituted imine also proved stable against autoxidation. arkat-usa.orgresearchgate.net The 5-hydroxy product of this autoxidation can subsequently undergo acid hydrolysis to form a 5-hydroxyhydantoin. arkat-usa.orgepfl.chresearchgate.net

Table 1: Influence of C5-Substitution on the Autoxidation of 4-Iminoimidazolidin-2-ones

| C5-Substituent(s) | Reactivity towards Autoxidation | Rationale |

|---|---|---|

| None (H) | Stable | Low enamine tautomer population. arkat-usa.orgresearchgate.net |

| Single Methyl | Reactive | Enhanced enamine tautomer population facilitates oxidation. arkat-usa.orgepfl.chresearchgate.net |

Role in Organic Reactions as a Reactive Intermediate

Imidazolidin-4-one (B167674) derivatives are pivotal in organocatalysis, where they serve as precursors to reactive intermediates that enable a wide array of asymmetric transformations. lumenlearning.com These intermediates are typically short-lived, high-energy species that are rapidly converted into more stable molecules. lumenlearning.com

A cornerstone of modern organocatalysis is the use of chiral secondary amines, such as imidazolidin-4-one derivatives developed by MacMillan and coworkers, to activate α,β-unsaturated aldehydes. sigmaaldrich.comresearchgate.net These catalysts condense with the aldehyde to form a chiral iminium ion. sigmaaldrich.comias.ac.in This process is a key example of iminium activation. princeton.edu The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. sigmaaldrich.com This activation strategy has been successfully applied to a broad range of chemical transformations, including cycloadditions and Friedel-Crafts alkylations. sigmaaldrich.comprinceton.edu The stereochemical outcome of these reactions is controlled by the chiral scaffold of the imidazolidinone catalyst, which effectively shields one face of the iminium ion, directing the approach of the nucleophile to the opposite face. princeton.edu

Imine-enamine tautomerism is a critical equilibrium that can dictate the reactivity of imidazolidinone derivatives. researchgate.netnih.gov An imine with an α-hydrogen can tautomerize to its corresponding enamine form. ias.ac.inresearchgate.net As discussed previously, the autoxidation of a C5-monosubstituted 4-iminoimidazolidin-2-one proceeds via its enamine tautomer. arkat-usa.orgresearchgate.net The structural features of the imidazolidinone ring, particularly the substitution at the α-carbon (the C5 position), determine the propensity for enamine formation. In the case of 5,5-disubstituted systems, such as this compound derivatives, the absence of an α-hydrogen on one side of the carbonyl group prevents the formation of an enamine tautomer at that position, thereby influencing the molecule's reaction pathways and stability. arkat-usa.orgresearchgate.net This distinction is fundamental, as enamines and imines exhibit different modes of reactivity; enamines are nucleophilic at the α-carbon, while iminium ions are electrophilic. ias.ac.in

Specific Reaction Types Mediated or Involving this compound Derivatives

The activation of substrates via iminium ion formation by chiral imidazolidin-4-one catalysts has enabled the development of highly enantioselective versions of several important organic reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings with high stereocontrol. mdpi.comnih.gov Chiral imidazolidin-4-one catalysts have been instrumental in the development of asymmetric organocatalytic Diels-Alder reactions. sigmaaldrich.commdpi.com In this context, the catalyst reversibly forms a chiral iminium ion with an α,β-unsaturated aldehyde, which then acts as an activated dienophile. sigmaaldrich.com This iminium ion reacts with a diene, leading to the formation of a [4+2] cycloadduct with high levels of enantioselectivity. sigmaaldrich.comprinceton.edu The first highly enantioselective organocatalytic Diels-Alder reaction using a (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone catalyst was a pioneering work in this field. sigmaaldrich.com This methodology has been applied to various dienes and α,β-unsaturated aldehydes, consistently affording the cycloaddition products in excellent yields and enantioselectivities. sigmaaldrich.com

Table 2: Enantioselective Diels-Alder Reactions Using a Chiral Imidazolidinone Catalyst

| Diene | Dienophile (Aldehyde) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Cyclopentadiene | Acrolein | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 86 | 89 |

| Cyclopentadiene | Crotonaldehyde | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 82 | 90 |

| Cyclopentadiene | Cinnamaldehyde | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 89 | 93 |

| Isoprene | Crotonaldehyde | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 83 | 75 |

| 1,3-Cyclohexadiene | Crotonaldehyde | (5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 85 | 86 |

(Data derived from pioneering work in organocatalytic Diels-Alder reactions) sigmaaldrich.comprinceton.edu

Alpha-Alkylation of Aldehydes

The alpha-alkylation of aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral imidazolidinone catalysts, such as derivatives of this compound, has enabled the development of highly enantioselective alpha-alkylation protocols. These reactions typically proceed through an enamine intermediate, which is generated from the condensation of the aldehyde with the secondary amine of the imidazolidinone catalyst.

A prominent strategy for the enantioselective α-alkylation of aldehydes involves the synergistic combination of photoredox catalysis and enamine catalysis. This dual catalytic system allows for the use of simple olefins as alkylating agents. Chiral imidazolidinones, in conjunction with a thiophenol, an iridium photoredox catalyst, and visible light, can facilitate a triple catalytic cycle to achieve the α-alkylation. libretexts.org The reaction mechanism involves the formation of a chiral enamine from the aldehyde and the imidazolidinone catalyst. The photoredox cycle generates a radical species from the olefin, which then reacts with the enamine. Subsequent steps involving hydrogen atom transfer (HAT) and hydrolysis yield the α-alkylated aldehyde and regenerate the catalysts.

The stereochemical outcome of these reactions is controlled by the chiral environment provided by the imidazolidinone catalyst. The bulky substituents on the catalyst effectively shield one face of the enamine, directing the incoming electrophile to the opposite face. For instance, computational studies on enamines derived from imidazolidinone catalysts have shown that the lowest-energy conformation positions the nucleophilic C=C bond away from the large tert-butyl group of the catalyst framework. This steric hindrance, along with the shielding by other substituents on the catalyst, dictates the facial selectivity of the alkylation. eie.gr

Another approach to the organocatalytic stereoselective alkylation of aldehydes involves the use of stable carbocations as electrophiles in the presence of MacMillan imidazolidinones. nih.gov This method has been shown to be effective for both linear and branched aldehydes, affording the corresponding α-alkylated products with high enantioselectivity. The absolute configuration of the products is consistent with the model proposed by MacMillan, where the steric bulk of the catalyst directs the approach of the electrophile. nih.gov

Table 1: Enantioselective α-Alkylation of Aldehydes with Various Electrophiles Catalyzed by Imidazolidinone Derivatives

| Entry | Aldehyde | Electrophile | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Propanal | 1-Octene | (2S,5R)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | 85 | 92 | |

| 2 | Butanal | Styrene | (2S,5R)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | 82 | 90 | |

| 3 | Hexanal | Tropylium tetrafluoroborate | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | 75 | 95 | nih.gov |

| 4 | 3-Phenylpropanal | Xanthylium tetrafluoroborate | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | 88 | 98 | nih.gov |

Michael Additions

The Michael addition, or conjugate addition, is a crucial reaction for the formation of carbon-carbon bonds. Chiral imidazolidinone organocatalysts have been successfully employed to catalyze the asymmetric Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds. The reaction proceeds through the formation of a chiral iminium ion or enamine intermediate, which activates the substrate and controls the stereochemical outcome of the addition.

In the case of Michael additions of aldehydes to α,β-unsaturated enones, a MacMillan imidazolidinone catalyst can be used in the presence of an additive like catechol. ajchem-a.com The mechanism involves the formation of a chiral enamine from the aldehyde and the imidazolidinone catalyst. This enamine then acts as a nucleophile and adds to the Michael acceptor. The stereoselectivity of the reaction is governed by the steric shielding of one of the enamine faces by the bulky substituents on the catalyst. ajchem-a.com

Imidazolidinone catalysts have also been successfully applied in the Michael addition of nitroalkanes to α,β-unsaturated aldehydes. bris.ac.uk These reactions can achieve high yields and enantiomeric excesses, although diastereoselectivity can sometimes be low. The design of the imidazolidinone catalyst plays a crucial role in determining the efficiency and selectivity of the transformation. bris.ac.uk

Table 2: Enantioselective Michael Addition Reactions Catalyzed by Imidazolidinone Derivatives

| Entry | Nucleophile | Michael Acceptor | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Propanal | (E)-3-Nonen-2-one | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | 88 | 96 | ajchem-a.com |

| 2 | Nitromethane | Cinnamaldehyde | (2S,5R)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | 91 | 92 | bris.ac.uk |

| 3 | Dimethyl malonate | 2-Cyclohexen-1-one | (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | 85 | 90 | researchgate.net |

Henry Reactions (Nitroaldol Reactions)

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The development of asymmetric versions of this reaction is of great importance for the synthesis of chiral β-nitroalcohols, which are valuable synthetic intermediates. Chiral ligands based on imidazolidin-4-one derivatives have been shown to be effective in catalyzing enantioselective Henry reactions when complexed with metal ions, such as copper(II). semanticscholar.org

The catalytic activity and enantioselectivity of these copper(II) complexes are highly dependent on the structure and relative configuration of the imidazolidin-4-one ligand. semanticscholar.org For instance, ligands with a cis-configuration can afford the corresponding nitroaldols with the major enantiomer being S, while ligands with a trans-configuration can lead to the R-enantiomer. This demonstrates the crucial role of the ligand's stereochemistry in dictating the stereochemical outcome of the reaction. semanticscholar.org The reaction is applicable to a range of aldehydes, including aliphatic, aromatic, and heteroaromatic aldehydes, with enantiomeric excesses reaching up to 97%. semanticscholar.org

The proposed transition state for these reactions involves the coordination of the nitroalkane and the aldehyde to the chiral copper(II) complex. The specific geometry of the complex, dictated by the imidazolidin-4-one ligand, controls the facial selectivity of the attack of the nitronate on the aldehyde, thus determining the stereochemistry of the resulting β-nitroalcohol.

Table 3: Enantioselective Henry Reactions of Various Aldehydes with Nitromethane Catalyzed by Copper(II) Complexes of Imidazolidin-4-one Derivatives

| Entry | Aldehyde | Ligand Configuration | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | cis | 95 | 97 (S) | semanticscholar.org |

| 2 | 4-Nitrobenzaldehyde (B150856) | cis | 98 | 96 (S) | semanticscholar.org |

| 3 | 2-Thiophenecarboxaldehyde | cis | 85 | 95 (S) | semanticscholar.org |

| 4 | 3-Phenylpropanal | trans | 92 | 94 (R) | semanticscholar.org |

| 5 | Cyclohexanecarboxaldehyde | trans | 88 | 92 (R) | semanticscholar.org |

Friedel-Crafts Alkylation of Indoles

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between aromatic rings and alkylating agents. The enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes, catalyzed by chiral imidazolidinone organocatalysts, provides a direct route to chiral 3-substituted indole derivatives. These products are important structural motifs in many biologically active compounds.

Second-generation MacMillan catalysts, which are derivatives of imidazolidin-4-one, have been shown to be highly effective in these reactions. The reaction mechanism involves the formation of a chiral iminium ion from the α,β-unsaturated aldehyde and the imidazolidinone catalyst. This iminium ion activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack by the indole. The steric environment created by the chiral catalyst directs the indole to attack one of the enantiotopic faces of the iminium ion, leading to high enantioselectivity.

The scope of this reaction is broad, accommodating various substituted indoles and different α,β-unsaturated aldehydes. The use of an acid co-catalyst, such as trifluoroacetic acid, is often beneficial for the reaction. Furthermore, the development of recyclable versions of these catalysts, for example by immobilizing them on ionic liquids, enhances the practical utility of this methodology.

Table 4: Enantioselective Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Aldehydes Catalyzed by a Second-Generation MacMillan Catalyst

| Entry | Indole | Aldehyde | Yield (%) | ee (%) | Reference |

| 1 | N-Benzylindole | Crotonaldehyde | 87 | 89 | |

| 2 | Indole | Cinnamaldehyde | 95 | 90 | |

| 3 | 5-Methoxyindole | Crotonaldehyde | 78 | 85 | |

| 4 | N-Methylindole | (E)-2-Pentenal | 82 | 88 |

Enantioselective Alpha-Chlorination of Aldehydes

The synthesis of optically active α-chloroaldehydes is of significant interest as these compounds are versatile chiral building blocks in organic synthesis. The direct, enantioselective α-chlorination of aldehydes can be effectively achieved using enamine catalysis with chiral imidazolidinone organocatalysts.

The reaction involves the formation of a chiral enamine between the aldehyde and the imidazolidinone catalyst. This enamine then reacts with an electrophilic chlorine source. The stereoselectivity of the chlorination is controlled by the steric hindrance of the catalyst, which directs the approach of the chlorinating agent to one face of the enamine. A variety of chlorinating agents have been employed, including N-chlorosuccinimide (NCS) and perchlorinated quinones. The choice of the chlorine source and the specific imidazolidinone catalyst can significantly influence the enantioselectivity of the reaction. For example, the use of a perchlorinated quinone with a specific imidazolidinone catalyst has been shown to provide high enantiomeric excesses.

This organocatalytic method is applicable to a wide range of aldehyde substrates and has the ability to override the inherent stereochemical bias of β-chiral aldehydes. The resulting α-chloroaldehydes can be obtained in high yields and with excellent enantioselectivities, often exceeding 90% ee.

Table 5: Enantioselective α-Chlorination of Aldehydes Catalyzed by Imidazolidinone Derivatives

| Entry | Aldehyde | Chlorinating Agent | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | Octanal | Perchlorinated quinone | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | 91 | 92 | |

| 2 | 3-Phenylpropanal | NCS | (2R,5R)-Diphenylpyrrolidine | 95 | 94 | |

| 3 | Cyclohexanecarboxaldehyde | NCS | L-Proline amide | 92 | 88 | |

| 4 | Decanal | Perchlorinated quinone | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | 89 | 93 |

*Note: While not a this compound, these catalysts are included to show the broader context of organocatalytic α-chlorination of aldehydes.

Ring-Opening Reactions and Isomerization

Imidazolidin-4-ones can undergo ring-opening reactions, most notably through hydrolysis. The hydrolysis of the imidazolidin-4-one ring leads to the corresponding amino acid amide and the carbonyl compound from which it was formed. This process is essentially the reverse of the condensation reaction used to synthesize the imidazolidin-4-one. The lability of the imidazolidin-4-one ring in basic or hot acidic solutions has been noted, where it can hydrolyze back to its constituent aminoacetamide and carbonyl compound. The rate of hydrolysis can be influenced by pH and the presence of surfactants. libretexts.org

In addition to ring-opening, imidazolidin-4-one derivatives can also undergo isomerization. In polar solvents, it has been observed that mixtures of diastereomers of imidazolidin-4-ones can equilibrate to form mixtures with constant isomeric distributions. This suggests that the stereocenters, particularly the one at the 2-position derived from the aldehyde or ketone, can be labile under certain conditions, leading to epimerization. This isomerization is an important consideration in asymmetric reactions where the stereochemical integrity of the catalyst or product is crucial.

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity and stereoselectivity of reactions involving this compound and its derivatives are central to their utility in asymmetric catalysis.

Regioselectivity: In reactions such as the α-alkylation of aldehydes, the regioselectivity is determined by the formation of the enamine at the α-carbon of the aldehyde. The catalyst selectively activates this position for functionalization. In the Friedel-Crafts alkylation of indoles, the reaction typically occurs at the C3 position of the indole nucleus, which is the most nucleophilic position.

Stereoselectivity: The stereoselectivity, both diastereoselectivity and enantioselectivity, is a key feature of reactions catalyzed by chiral imidazolidinone derivatives.

Enantioselectivity: The high levels of enantioselectivity observed in reactions such as α-alkylation, Michael additions, Henry reactions, Friedel-Crafts alkylations, and α-chlorinations are attributed to the steric environment created by the chiral catalyst. The bulky substituents on the imidazolidinone ring effectively block one face of the reactive intermediate (enamine or iminium ion), forcing the electrophile or nucleophile to approach from the less hindered face. The specific design of the catalyst, including the nature and configuration of the substituents, is critical for achieving high enantiomeric excesses. nih.govbris.ac.uk

Diastereoselectivity: In reactions that can form diastereomers, such as the Henry reaction, the chiral catalyst can also control the diastereomeric ratio of the products. The relative orientation of the reactants in the transition state, orchestrated by the catalyst, determines which diastereomer is formed preferentially. For example, in the copper-catalyzed Henry reaction using imidazolidin-4-one based ligands, the cis or trans configuration of the ligand can determine the formation of the syn or anti diastereomer of the β-nitroalcohol, respectively.

The ability to control both the regioselectivity and stereoselectivity makes chiral imidazolidin-4-one derivatives powerful tools in modern asymmetric synthesis.

Applications of 2,2 Dimethylimidazolidin 4 One in Organic Synthesis

Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific, desired configuration. wikipedia.org Imidazolidin-4-one (B167674) derivatives have emerged as excellent chiral auxiliaries due to their straightforward preparation, stability, and the high levels of stereocontrol they impart in a variety of chemical transformations. researchgate.net

The design of chiral auxiliaries based on the imidazolidin-4-one framework often begins with readily available and inexpensive materials from the chiral pool, such as amino acids. This approach ensures that the resulting auxiliaries are enantiomerically pure. The synthesis typically involves the condensation of an amino acid or its derivative with a ketone or aldehyde, followed by cyclization to form the heterocyclic ring.

The versatility of the imidazolidin-4-one scaffold allows for systematic modification to fine-tune its steric and electronic properties. Substituents can be introduced at various positions on the ring to create a specific chiral environment that effectively shields one face of a reactive intermediate, thereby directing the approach of a reagent to the opposite face. researchgate.net For instance, new chiral ligands based on imidazolidin-4-one derivatives have been synthesized and their corresponding copper(II) complexes evaluated for catalytic activity and enantioselectivity in asymmetric Henry reactions. nih.gov The stereochemical outcome of these reactions was found to be highly dependent on the relative configuration of the substituents on the ligand. nih.gov

Further innovation in this area includes grafting the imidazolidin-4-one moiety onto polymeric supports or incorporating it into ionic liquid structures, which aids in the recovery and recycling of the valuable chiral auxiliary. beilstein-journals.orgmdpi.com

Table 1: Synthetic Approaches to Chiral Imidazolidin-4-one Derivatives

| Starting Materials | Reaction Type | Resulting Structure | Key Features |

|---|---|---|---|

| Amino Acids, Aldehydes/Ketones | Condensation/Cyclization | Substituted Imidazolidin-4-ones | Utilizes chiral pool; allows for diverse substitution patterns. |

| Amino Alcohols | Cyclization with Phosgene Derivatives | Oxazolidin-2-ones (related structure) | Two-step process from amino acids. nih.gov |

| Imidazolidin-4-one Core | Functionalization | Modified Auxiliaries/Ligands | Enables fine-tuning of steric and electronic properties for specific reactions. nih.gov |

Imidazolidin-4-one derivatives have proven particularly useful as chiral derivatizing agents for the analysis of amino acids. researchgate.netnih.gov In this application, the chiral imidazolidinone reagent reacts with an amino acid to form a diastereomeric pair. Because diastereomers have different physical properties, they can be separated and quantified using standard chromatographic techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov

Researchers have designed and synthesized novel reagents bearing the chiral 4-imidazolidinone core specifically for this purpose. researchgate.net For example, benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate was synthesized and used to derivatize various chiral and non-chiral organic acids, including amino acids, allowing for their successful separation and detection. nih.gov This methodology enables the sensitive and simultaneous determination of multiple L- and D-amino acids in complex samples. researchgate.net

While the direct use of imidazolidin-4-one auxiliaries in solution-phase peptide synthesis to control epimerization is a challenging side reaction, their application in derivatization highlights their importance in the broader field of amino acid chemistry. nih.govmasterorganicchemistry.commdpi.com Protecting groups are essential in peptide synthesis to ensure that a single desired product is formed in high yield. masterorganicchemistry.comyoutube.com

The primary function of a chiral auxiliary is to induce high stereoselectivity in chemical reactions. Chiral 2-imidazolidinones have been successfully employed in a range of enantioselective transformations, including alkylation reactions, aldol (B89426) reactions, and Michael additions. researchgate.net The auxiliary creates a sterically hindered environment around the reactive center, forcing the reaction to proceed through a favored, lower-energy transition state that leads to the desired stereoisomer. researchgate.netrsc.org

In asymmetric alkylation, an enolate is formed from an N-acylated imidazolidinone, and the auxiliary directs the approach of an alkyl halide electrophile. researchgate.net Similarly, in aldol reactions, the boron or titanium enolates of these acylated auxiliaries react with aldehydes with a high degree of diastereoselectivity. researchgate.netacs.org After the reaction, the auxiliary can be cleaved under mild conditions and recovered for reuse, releasing the enantiomerically enriched product. researchgate.netsigmaaldrich.com The greater stability of the imidazolidinone ring to cleavage compared to the more common oxazolidinone auxiliaries makes them particularly attractive for these applications. researchgate.net

Table 2: Enantioselective Reactions Using Imidazolidinone-Based Chiral Auxiliaries

| Reaction Type | Substrate | Reagent | Key Outcome |

|---|---|---|---|

| Asymmetric Alkylation | N-Acyl Imidazolidinone Enolate | Alkyl Halides | High diastereoselectivity (>99% de) in the formation of α-alkylated carboxylic acid derivatives. researchgate.net |

| Asymmetric Aldol Reaction | N-Acyl Imidazolidinone Enolate | Aldehydes | Highly diastereoselective formation of β-hydroxy carbonyl compounds. researchgate.net |

| Asymmetric Michael Addition | N-Acyl Imidazolidinone Enolate | α,β-Unsaturated Compounds | Stereocontrolled formation of 1,4-addition products. researchgate.net |

| Asymmetric Henry Reaction | Nitromethane | Aldehydes | Formation of nitroaldols with high enantioselectivity (up to 97% ee) using copper complexes of imidazolidinone-derived ligands. nih.gov |

Organocatalysis

Organocatalysis is a subfield of catalysis that utilizes small, metal-free organic molecules to accelerate chemical reactions. rsc.orgyoutube.com Imidazolidin-4-ones are central to this field, forming the structural basis for some of the most powerful and widely used organocatalysts.

In 2000, David MacMillan and his research group introduced a new strategy for organocatalysis using chiral imidazolidinone salts derived from natural amino acids. jk-sci.comsigmaaldrich.com These catalysts, often referred to as MacMillan catalysts, operate through a distinct mechanism known as iminium ion catalysis. rsc.orgrsc.org

The catalytic cycle begins with the reversible condensation of the secondary amine of the imidazolidinone catalyst with an α,β-unsaturated aldehyde or ketone. jk-sci.comrsc.org This reaction forms a chiral iminium ion intermediate. The positive charge on the nitrogen atom acts as a powerful electron sink, significantly lowering the energy of the substrate's Lowest Unoccupied Molecular Orbital (LUMO). jk-sci.comrsc.orgsigmaaldrich.com This LUMO-lowering activation makes the β-carbon of the substrate much more electrophilic and susceptible to attack by a wide range of nucleophiles. rsc.org The chiral scaffold of the catalyst effectively blocks one face of the iminium ion, ensuring that the nucleophile attacks from the unhindered side, leading to a product with high enantioselectivity. nih.govcore.ac.uk

The initial "first-generation" catalysts, derived from amino acids like phenylalanine and tyrosine, were highly effective. beilstein-journals.orgjk-sci.com Subsequent research led to the development of "second-generation" catalysts with different steric and electronic properties (e.g., replacing a methyl group with a tert-butyl group), which expanded the scope of reactions and often provided even higher levels of stereocontrol. nih.govnih.gov

The iminium ion activation strategy using imidazolidinone catalysts has been successfully applied to a broad spectrum of important synthetic transformations. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Diels-Alder Reaction: The first major success of this catalytic platform was the highly enantioselective organocatalytic Diels-Alder reaction. jk-sci.comsigmaaldrich.com The reaction between various dienes (e.g., cyclopentadiene) and α,β-unsaturated aldehydes proceeds with excellent yields and high enantioselectivities for both the endo and exo products. nih.govnih.govresearchgate.net

Alpha-Alkylation of Aldehydes: A significant challenge in organic synthesis is the direct enantioselective α-alkylation of aldehydes. nih.gov Imidazolidinone catalysts have enabled this transformation through a synergistic combination of organocatalysis and other catalytic modes, such as photoredox catalysis. nih.govresearchgate.net In this process, the imidazolidinone catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. nih.govrsc.org Simultaneously, a photocatalyst generates an electrophilic radical from an alkyl halide. The chiral enamine then reacts with this radical in a highly stereocontrolled manner. nih.gov

Beyond these examples, imidazolidinone organocatalysts have been employed in a diverse array of other asymmetric reactions, including:

Friedel-Crafts Alkylations beilstein-journals.orgsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

1,3-Dipolar Cycloadditions jk-sci.comsigmaaldrich.comnih.govnih.govsigmaaldrich.com

Michael Additions jk-sci.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

α-Halogenations (Chlorination, Fluorination) sigmaaldrich.comsigmaaldrich.comnih.govsigmaaldrich.com

Table 3: Asymmetric Reactions Catalyzed by Imidazolidinone Organocatalysts

| Reaction | Catalyst Generation | Substrates | Typical Outcome |

|---|---|---|---|

| Diels-Alder | First & Second | Cyclopentadiene, α,β-Unsaturated Aldehydes | >75% yield, >90% ee. jk-sci.comnih.gov |

| Friedel-Crafts Alkylation | First & Second | Indoles/Pyrroles, α,β-Unsaturated Aldehydes | High yields and enantioselectivities (e.g., 87-99% ee). beilstein-journals.orgsigmaaldrich.com |

| α-Alkylation of Aldehydes | Second | Aldehydes, α-Bromo Carbonyls | Requires dual catalysis (photoredox); yields up to 95%, 95% ee. nih.gov |

| 1,3-Dipolar Cycloaddition | Second | Nitrones, α,β-Unsaturated Aldehydes | Excellent enantiomeric ratios (>96:4) and rapid reaction times. nih.gov |

| Michael Addition | Second | Thiophenols, α,β-Unsaturated Aldehydes | High yields and enantioselectivities (up to 93% ee). jk-sci.com |

Prebiotic Organocatalysis with Imidazolidine-4-thiones (Analogous Systems)

While direct studies on 2,2-dimethylimidazolidin-4-one in prebiotic catalysis are not extensively documented, research on analogous systems, specifically imidazolidine-4-thiones, offers significant insights into the potential catalytic activity of such five-membered heterocyclic scaffolds under primitive Earth conditions. Imidazolidine-4-thiones have been identified as plausible prebiotic organocatalysts due to their formation from simple, prebiotically abundant molecules like carbonyl compounds, ammonia, cyanide, and hydrogen sulfide.

These thione analogs have demonstrated catalytic activity in enantioselective α-alkylation of aldehydes, a crucial carbon-carbon bond-forming reaction for the buildup of molecular complexity. The catalytic cycle is believed to proceed through the formation of enamine intermediates. Notably, the crystallization behavior of some imidazolidine-4-thiones as conglomerates suggests a potential mechanism for spontaneous symmetry breaking, a critical step towards the homochirality observed in biological molecules. The preferentially formed isomers in the synthesis of these catalysts have also been shown to exhibit superior catalytic performance, hinting at an early form of molecular selection.

Development of Recyclable Imidazolidinone Catalysts

The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve economic efficiency. Imidazolidinone-based organocatalysts, structurally related to this compound, have been a focus of such efforts. Research has demonstrated that chiral imidazolidin-4-one catalysts can be effectively recycled, particularly when immobilized in ionic liquids.

A study on the asymmetric Diels-Alder reaction utilized a chiral catalyst, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, which is structurally similar to the subject compound. The catalyst was successfully recycled by immobilizing it in various imidazolium-based ionic liquids. The choice of ionic liquid was found to be crucial for both catalytic activity and recyclability.

| Ionic Liquid | Counter-ion | Yield (%) | Enantiomeric Excess (ee, %) |

| [Bmim]PF6 | PF6- | up to 85 | up to 93 |

| [Bmim]SbF6 | SbF6- | up to 85 | up to 93 |

| [Bmim]OTf | OTf- | low | racemic |

| [Bmim]BF4 | BF4- | low | racemic |

This table presents the performance of a recyclable imidazolidinone catalyst in different ionic liquids.

The results indicate that ionic liquids with hydrophobic counter-ions like hexafluorophosphate (B91526) (PF6-) and hexafluoroantimonate (SbF6-) were superior, allowing for high yields and enantioselectivities. researchgate.net The product could be easily separated by extraction with diethyl ether, and the ionic liquid containing the catalyst could be reused in subsequent reactions with minimal loss of efficiency. researchgate.net This approach highlights a viable strategy for the sustainable use of imidazolidinone-based catalysts. researchgate.net

Building Blocks for Complex Molecules

Beyond its catalytic applications, the imidazolidin-4-one core structure is a valuable building block for the synthesis of more complex molecules, including various heterocyclic compounds and scaffolds for bioactive molecules.

Synthesis of Heterocyclic Compounds

The synthesis of the this compound ring itself is a classic example of heterocyclic synthesis. A well-established method reported in 1951 involves the condensation of aminoacetamide with acetone. clockss.org The reaction proceeds through the formation of a Schiff base, which is in equilibrium with an imino-oxazolidine intermediate. clockss.org A subsequent rearrangement leads to the formation of the more thermodynamically stable this compound. clockss.orgsemanticscholar.org

This fundamental reaction can be extended to other ketones, leading to the formation of spiroimidazolidin-4-ones. For instance, the condensation of aminoacetonitrile (B1212223) with cyclohexanone (B45756) yields 1,4-diazaspiro[4.5]decan-2-one. clockss.org These spirocyclic systems represent a class of more complex heterocyclic compounds built upon the imidazolidin-4-one framework.

Precursors for Bioactive Compound Scaffolds

The imidazolidin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Consequently, derivatives of imidazolidin-4-one are often pursued as precursors for the synthesis of bioactive compounds. The related thiazolidin-4-one scaffold, for example, is found in a wide range of biologically active molecules. nih.govnih.govnih.gov

| Compound Class | Reported Biological Activities |

| Imidazolidin-2,4-diones (Hydantoins) | Anticonvulsant, antiarrhythmic, antifungal, antibacterial, anti-inflammatory. nih.govresearchgate.net |

| 2-Thioxo-imidazolidin-4-ones | Antimicrobial. semanticscholar.org |

| Thiazolidin-4-ones | Antimicrobial, anticancer, anti-inflammatory, antidiabetic, antiviral. nih.govnih.gov |

This table summarizes the diverse biological activities associated with imidazolidinone-related scaffolds.

The synthesis of libraries of substituted imidazolidin-4-ones allows for the exploration of a wide chemical space in the search for new therapeutic agents. nih.gov The versatility of the imidazolidin-4-one core makes it an attractive starting point for the development of novel drugs.

Formation in Maillard Reaction Mixtures

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, and it is responsible for the browning and flavor of many cooked foods. wikipedia.orgnih.gov Research has shown that imidazolidin-4-one moieties can be formed as part of this complex reaction network.

In model systems containing the amino acid alanine, the formation of imidazolidin-4-one structures has been identified. researchgate.net The initial steps of the Maillard reaction lead to the formation of various intermediates, including aldehydes. researchgate.net It is proposed that the facile formation of amide linkages during the reaction, followed by their interaction with these aldehydes, can lead to the cyclization and formation of the imidazolidin-4-one ring. researchgate.net Specifically, in studies involving alanine, the formation of isomeric 3-ethyl-2,5-dimethylimidazolidin-4-ones has been suggested based on isotope labeling studies. researchgate.net This indicates that the imidazolidin-4-one core, including substituted versions, can be generated naturally in food systems under thermal processing conditions.

Theoretical and Computational Investigations of 2,2 Dimethylimidazolidin 4 One

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict molecular properties from first principles, without reliance on empirical data. DFT, in particular, has become a cornerstone of computational organic chemistry due to its balance of accuracy and computational cost. nih.govnih.gov Functionals such as B3LYP and M06-2X are frequently employed to study systems involving imidazolidinones, often paired with basis sets like 6-31G(d) or 6-311+G(d,p) to achieve reliable results. nih.govacs.org These calculations are crucial for understanding the electronic structure, which dictates the molecule's behavior. nih.gov

Conformational Energy Landscapes

The conformational energy landscape is a map of a molecule's potential energy as a function of its geometry, revealing the most stable three-dimensional arrangements (conformers) and the energy barriers between them. For a five-membered ring system like 2,2-dimethylimidazolidin-4-one, the ring is not planar and can adopt several low-energy conformations, often described as "envelope" or "twist" forms.

DFT calculations are used to optimize the geometry of various possible conformers and calculate their relative energies. This analysis identifies the global minimum energy structure—the most stable conformation—as well as other local minima that may be populated under certain conditions. For substituted imidazolidinones used in organocatalysis, the specific conformation of the catalyst-substrate complex is critical for determining stereochemical outcomes. acs.orgresearchgate.net The bulky substituents on the imidazolidinone ring, such as the gem-dimethyl group at the C2 position, significantly influence the conformational preferences, which in turn dictates how a substrate will approach the active site. acs.org

Transition State Analysis and Reaction Pathways

Computational methods are essential for mapping the entire reaction pathway of a chemical transformation, including the identification of transient, high-energy structures known as transition states. DFT calculations can model the mechanism of reactions catalyzed by imidazolidinone derivatives, such as Diels-Alder, Friedel-Crafts, and Michael additions. researchgate.netcore.ac.uksigmaaldrich.com

By locating the transition state structures for competing reaction pathways, chemists can predict which products will be favored kinetically. For example, in asymmetric catalysis, calculations can determine the transition state energies for the formation of R and S enantiomers. A lower activation energy for one pathway explains the observed enantioselectivity. researchgate.net For the halogenation of the related 2,2,5,5-tetramethylimidazolidin-4-one, DFT studies have elucidated the mechanism of chlorine migration, identifying the kinetic and thermodynamic products by calculating the energies of intermediates and transition states. nih.gov This level of mechanistic detail is fundamental to optimizing reaction conditions and designing more efficient catalysts.

Evaluation of Catalytic Performance and Stereoselectivity

One of the most powerful applications of DFT in the context of imidazolidinones is the rationalization and prediction of their performance as organocatalysts. nih.govcore.ac.uk Chiral imidazolidinones, famously developed by MacMillan and others, are renowned for their ability to induce high levels of stereoselectivity. sigmaaldrich.com

Computational studies on copper(II) complexes of imidazolidin-4-one (B167674) derivatives in asymmetric Henry reactions have shown a strong correlation between the ligand's structure and the resulting enantioselectivity. The introduction of a methyl group at the C2 position of the imidazolidin-4-one ring was found to improve enantioselectivity in certain cases. researchgate.net DFT calculations can model the catalyst-substrate intermediate, often an iminium ion, and analyze the steric and electronic interactions that block one face of the substrate from attack, leading to the preferential formation of one enantiomer. acs.orgresearchgate.net These insights are invaluable for the rational design of new, more effective catalysts. nih.gov

Below is a table summarizing representative enantioselectivity results for a copper(II) complex of a 2-methyl-imidazolidin-4-one derivative (Ligand IIa) in the Henry reaction with various aldehydes. researchgate.net

| Aldehyde Substrate | Enantiomeric Excess (% ee) |

|---|---|

| Benzaldehyde | 94% |

| 4-Nitrobenzaldehyde (B150856) | 96% |

| 2-Naphthaldehyde | 96% |

| 2-Thiophenecarboxaldehyde | 75% |

| 3-Phenylpropionaldehyde | 85% |

Molecular Mechanics Modeling

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. Instead of solving complex quantum mechanical equations, MM employs a force field—a set of parameters and potential energy functions that describe interactions like bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic forces. uiuc.edu

Due to its lower computational cost compared to DFT, molecular mechanics is particularly suited for:

Rapid Conformational Searching: Screening a large number of possible conformations to identify low-energy candidates for further analysis by more accurate DFT methods.

Modeling Large Systems: Studying the interaction of an imidazolidinone catalyst with large substrates or within a complex solvent environment.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of molecules over time, which can provide insights into how a catalyst and substrate move and interact during a reaction.

For imidazolidinones, MM calculations using force fields like MM2 have been used to perform energy minimizations and model the three-dimensional structures of different stereoisomers. researchgate.net Developing accurate force field parameters, sometimes guided by ab initio calculations, is crucial for the reliability of MM and MD simulations. nih.gov

Structure-Reactivity Relationships from Computational Data

Computational data provides a quantitative basis for understanding structure-reactivity relationships. By analyzing the electronic properties derived from DFT calculations, researchers can predict how structural modifications to the this compound scaffold will affect its reactivity and catalytic activity.

Key computed properties include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to act as a nucleophile or electrophile. In catalysis, the formation of an iminium ion from an imidazolidinone and an α,β-unsaturated aldehyde lowers the LUMO energy, activating the substrate for nucleophilic attack. core.ac.uk

Atomic Charges and Electrostatic Potential: These properties reveal the distribution of electrons within the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. This information helps predict sites of protonation, halogenation, or interaction with substrates. nih.gov

Steric Maps: Computational models can generate maps of steric hindrance around the catalytic site, visually demonstrating how bulky groups on the imidazolidinone ring direct the approach of a substrate, thereby controlling stereoselectivity. acs.org

By systematically modifying the structure of the imidazolidinone in silico and calculating these properties, a clear relationship between the catalyst's architecture and its chemical behavior can be established, accelerating the discovery of catalysts with improved performance. nih.gov

Advanced Research Directions and Future Outlook

Innovations in Synthesis and Derivatization

The foundational synthesis of 2,2-dimethylimidazolidin-4-one involves the condensation of aminoacetamide and acetone. clockss.org While effective, research has progressively moved towards more sophisticated and efficient methods for creating the core imidazolidinone structure and its derivatives. Innovations focus on catalytic routes that offer improved yields, sustainability, and access to a wider array of functionalized analogues.

Modern synthetic strategies include metal-catalyzed reactions such as palladium-catalyzed C-H amination and diamination of unsaturated compounds, as well as copper- and nickel-catalyzed ring-expansion reactions of substrates like aziridines. mdpi.comresearchgate.net Furthermore, organocatalytic methods, including phosphazene base-catalyzed intramolecular hydroamidation of propargylic ureas, have been developed, offering metal-free alternatives. researchgate.net These approaches not only provide access to the core structure but also enable the synthesis of chiral derivatives that are crucial for asymmetric catalysis.

Beyond the synthesis of the catalyst backbone, significant innovation has occurred in its derivatization to create specialized reagents. For instance, chiral derivatization reagents have been designed for applications in analytical chemistry. One such reagent, benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C₂-NH₂), has been synthesized for the liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based analysis and enantioseparation of chiral organic acids. nih.gov

| Synthetic Strategy | Catalyst/Reagent Type | Key Features | Reference |

|---|---|---|---|

| Classical Condensation | Acid/Base Catalysis | Condensation of aminoacetamides with ketones/aldehydes. | clockss.org |

| Catalytic Diamination | Palladium (Pd), Copper (Cu) | Intramolecular or intermolecular diamination of alkenes and dienes. | mdpi.comresearchgate.net |

| Catalytic Hydroamination | Phosphazene Bases (Organocatalytic) | Intramolecular cyclization of unsaturated ureas. | researchgate.net |

| Aziridine Ring Expansion | Nickel (Ni), Palladium (Pd) | Reaction of aziridines with isocyanates. | mdpi.com |

| Derivatization for Analysis | Multi-step synthesis | Creation of chiral reagents for LC-MS/MS applications. | nih.gov |

Expanding the Scope of Organocatalytic Applications

Imidazolidinone-based organocatalysts, famously pioneered by MacMillan, operate through the formation of a chiral iminium ion upon reaction with an α,β-unsaturated aldehyde. core.ac.ukjk-sci.comsigmaaldrich.com This activation mode lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, rendering it more susceptible to nucleophilic attack. jk-sci.com Initially demonstrated in the highly enantioselective Diels-Alder reaction, the scope of these catalysts has expanded dramatically. sigmaaldrich.com

Current research focuses on applying this catalytic strategy to a broader range of chemical transformations. These now include:

1,3-Dipolar Cycloadditions: Enabling the asymmetric synthesis of five-membered heterocyclic rings. sigmaaldrich.com

Friedel-Crafts Alkylations: For the enantioselective formation of carbon-carbon bonds between aromatic systems and α,β-unsaturated aldehydes. sigmaaldrich.com

Conjugate Additions (Michael Additions): Allowing for the asymmetric addition of various nucleophiles to the β-position of activated aldehydes. tcichemicals.com

α-Halogenations and Epoxidations: Introducing functionality at the α-position of carbonyl compounds with high stereocontrol. sigmaaldrich.comtcichemicals.com

A key research direction is the expansion of the substrate scope to include previously unreactive or poorly selective partners. This is often achieved by fine-tuning the catalyst structure or optimizing reaction conditions, such as the acid co-catalyst, to enhance reactivity and selectivity. core.ac.ukacs.org This has enabled the use of less reactive dienes, different classes of aldehydes, and a wider variety of nucleophiles. core.ac.uknih.gov

| Reaction Type | Substrates | Activation Mode | Typical Outcome | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction | α,β-Unsaturated Aldehydes + Dienes | Iminium Ion (LUMO-lowering) | High yields and enantioselectivities (>90% ee) | sigmaaldrich.com |

| Friedel-Crafts Alkylation | α,β-Unsaturated Aldehydes + Indoles/Pyrroles | Iminium Ion (LUMO-lowering) | Excellent enantioselectivities (87-99% ee) | sigmaaldrich.com |